

An In-depth Technical Guide to the STING Agonist ADU-S100 (MIW815)

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Compound of Interest

Compound Name: ML RR-S2 CDA intermediate 1

Cat. No.: B15381684

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Introduction

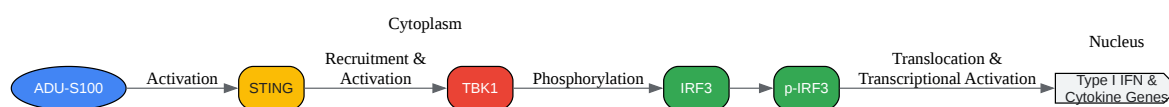
ADU-S100, also known as MIW815, is a first-in-class synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, the activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the basic properties of ADU-S100, including its mechanism of action, chemical characteristics, and a summary of key preclinical and clinical findings.

Core Properties of ADU-S100

Property	Description
Chemical Name	(2',3')-Rp,Rpc-diAMPS disodium
Synonyms	MIW815, ML RR-S2 CDA
Chemical Formula	C ₂₀ H ₂₂ N ₁₀ Na ₂ O ₁₀ P ₂ S ₂
Molecular Weight	734.50 g/mol
Mechanism of Action	Direct agonist of the STING protein.
Route of Administration	Primarily intratumoral injection.
Therapeutic Area	Oncology

Mechanism of Action: The STING Signaling Pathway

ADU-S100 functions by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event initiates a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines and chemokines.[1][2][3] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately mounting a robust anti-tumor immune response.[1][3]



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Figure 1: ADU-S100 activated STING signaling pathway.

Preclinical Data Summary

A substantial body of preclinical evidence supports the anti-tumor activity of ADU-S100 across various murine cancer models. Intratumoral administration of ADU-S100 has been shown to induce regression of treated tumors and, in some cases, untreated distal tumors, indicating the generation of a systemic anti-tumor immune response.

In Vitro STING Activation

Assay	Cell Line	Endpoint	Result
Reporter Assay	THP-1 Dual™	IRF3 Activation (EC ₅₀)	~3.03 µg/mL
Reporter Assay	THP-1 Dual™	NF-κB Activation (EC ₅₀)	~4.85 µg/mL

In Vivo Anti-Tumor Efficacy

Tumor Model	Treatment	Key Findings	Reference
CT-26 Colon Carcinoma	Intratumoral ADU-S100 (20 µg and 40 µg)	Significant tumor growth suppression. Increased survival rate from 71.4% (control) to 100%.	[4]
Esophageal Adenocarcinoma (Rat Model)	Intratumoral ADU-S100 (50 µg)	Mean tumor volume decreased by 30.1%.	[1]
Esophageal Adenocarcinoma (Rat Model)	Intratumoral ADU-S100 (50 µg) + Radiation	Mean tumor volume decreased by 50.8%.	[1]
Various Murine Models	Intratumoral ADU-S100	Induced tumor-specific CD8+ T cells leading to tumor clearance.	[2]

Clinical Data Summary

ADU-S100 has been evaluated in Phase I and Ib clinical trials as a monotherapy and in combination with immune checkpoint inhibitors in patients with advanced/metastatic solid tumors and lymphomas.

Phase I Monotherapy (NCT02675439)

This open-label, dose-escalation study assessed the safety, tolerability, and preliminary efficacy of intratumorally administered ADU-S100.

Parameter	Finding
Patient Population	47 patients with advanced/metastatic solid tumors or lymphomas.
Dosing	50 µg to 6,400 µg weekly for 3 weeks, followed by 1 week off.
Safety	Generally well-tolerated; no maximum tolerated dose (MTD) was reached. The most common treatment-related adverse events were pyrexia, chills, and injection-site pain.
Pharmacokinetics	Rapid absorption from the injection site with a short plasma half-life.
Efficacy	Limited single-agent clinical activity. One confirmed partial response (PR) was observed.

Phase Ib Combination Therapy with Spartalizumab (anti-PD-1) (NCT03172936)

This study evaluated the safety and efficacy of ADU-S100 in combination with the anti-PD-1 antibody spartalizumab.

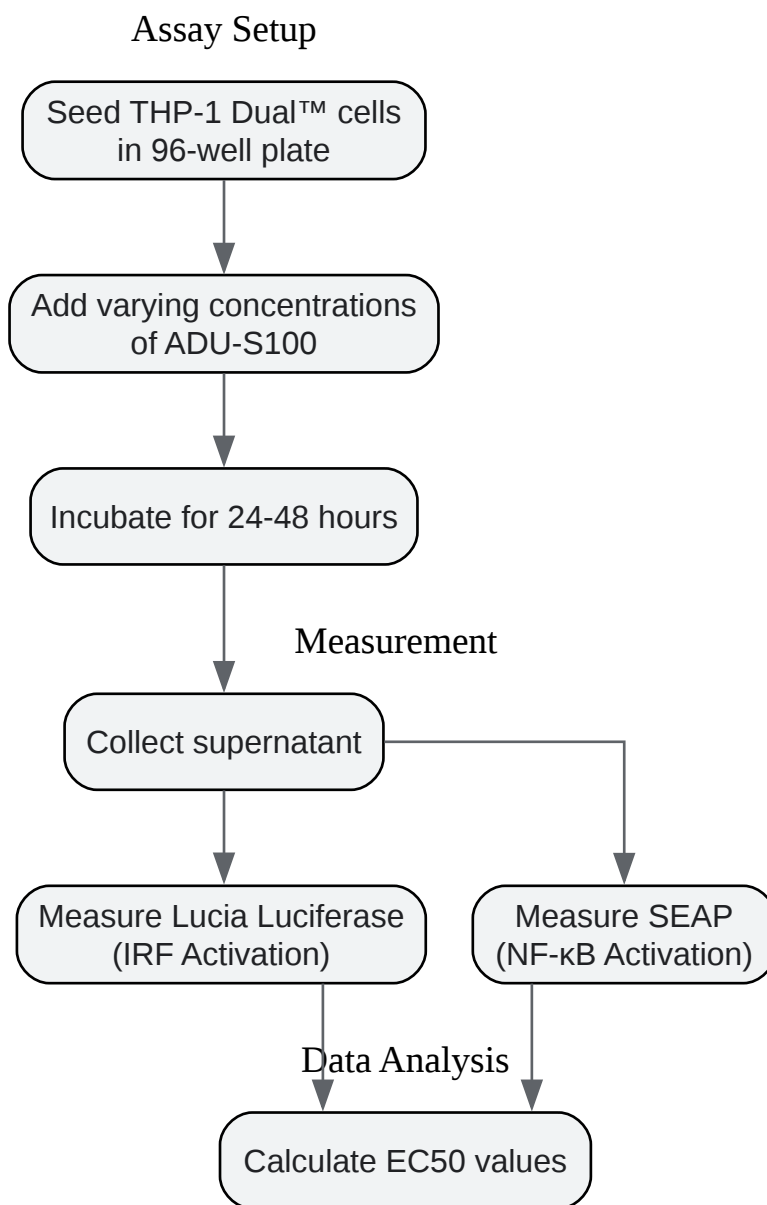
Parameter	Finding
Patient Population	Patients with advanced/metastatic solid tumors or lymphomas.
Dosing	ADU-S100 (50-800 µg) intratumorally + Spartalizumab (400 mg) intravenously.
Safety	The combination was well-tolerated with no dose-limiting toxicities reported.
Efficacy	Partial responses were observed in patients with triple-negative breast cancer and melanoma.

Experimental Protocols

In Vitro STING Activation Assay (THP-1 Dual™ Reporter Assay)

This assay utilizes a human monocytic cell line (THP-1) engineered to express two reporter genes: a secreted luciferase (Lucia) under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.

- **Cell Culture:** THP-1 Dual™ cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin™ and Blasticidin).
- **Assay Procedure:**
 - Cells are seeded into a 96-well plate.
 - ADU-S100 at various concentrations is added to the wells.
 - The plate is incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
 - After incubation, the cell culture supernatant is collected.
- **Reporter Gene Measurement:**
 - **IRF Activation:** The activity of Lucia luciferase in the supernatant is measured using a luminometer and a luciferase detection reagent (e.g., QUANTI-Luc™).
 - **NF-κB Activation:** The activity of SEAP in the supernatant is measured using a spectrophotometer and a SEAP detection reagent (e.g., QUANTI-Blue™).
- **Data Analysis:** The EC₅₀ values for IRF and NF-κB activation are calculated from the dose-response curves.



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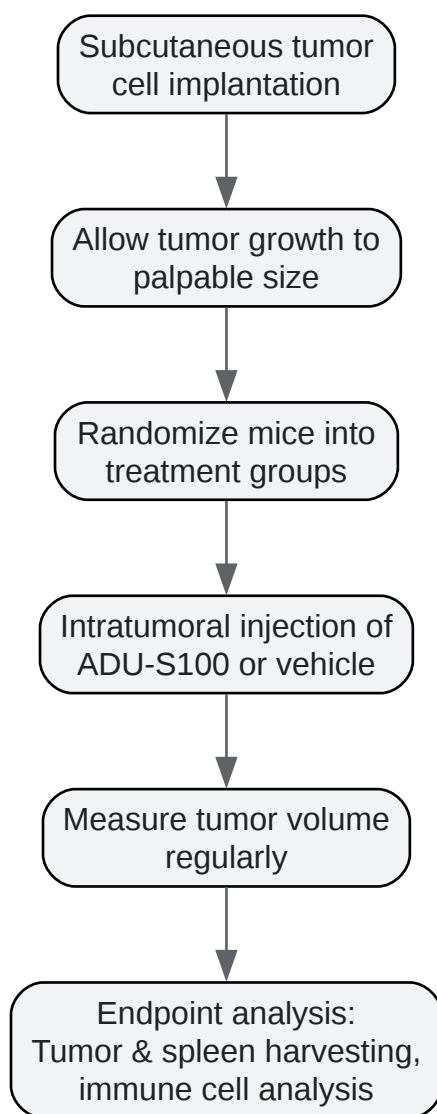
Figure 2: Workflow for the THP-1 Dual™ reporter assay.

In Vivo Murine Tumor Model Protocol

Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of immunotherapies.

- Tumor Cell Implantation:

- A specific number of tumor cells (e.g., 1×10^6 CT-26 colon carcinoma cells) are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c).
- Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
- Treatment Administration:
 - Mice are randomized into treatment and control groups.
 - ADU-S100 is administered via intratumoral injection at a specified dose and schedule (e.g., 20-50 µg per injection, on days 7, 10, and 13 post-tumor implantation).
 - The control group receives a vehicle control (e.g., PBS).
- Tumor Growth Monitoring:
 - Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.
 - Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Immune Response Analysis (at study endpoint):
 - Tumors and spleens are harvested.
 - Tumor-infiltrating lymphocytes (TILs) and splenocytes are isolated.
 - Immune cell populations (e.g., CD4⁺ T cells, CD8⁺ T cells, NK cells) are quantified and characterized by flow cytometry.
 - Cytokine levels in the tumor microenvironment or serum can be measured by ELISA or cytokine bead array.



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Figure 3: General workflow for a preclinical tumor model study.

Conclusion

ADU-S100 is a potent and specific STING agonist that has demonstrated the ability to activate the innate immune system and promote anti-tumor immunity in preclinical models. While single-agent clinical activity has been modest, the combination of ADU-S100 with checkpoint inhibitors shows promise. The data summarized in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the STING pathway. Further investigation is warranted to optimize dosing, scheduling,

and combination strategies to fully realize the clinical benefit of STING agonists like ADU-S100 in the treatment of cancer.

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References

- 1. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Facebook [cancer.gov]
- 4. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
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